![molecular formula C18H14F6N2OS B3173721 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea CAS No. 949480-57-3](/img/structure/B3173721.png)

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea

説明

- IUPAC Name : 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea .

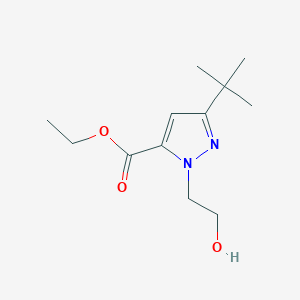

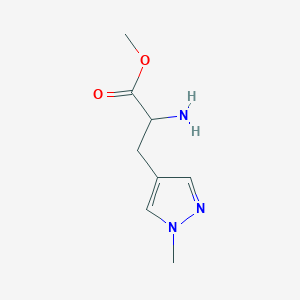

Molecular Structure Analysis

The molecular structure of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea consists of a thiourea moiety linked to a substituted indene ring. The trifluoromethyl groups enhance its stability and reactivity .

Chemical Reactions Analysis

Research indicates that this compound has been employed as an organocatalyst in organic chemistry. Specifically, it activates substrates and stabilizes developing negative charges (e.g., oxyanions) during transition states by forming explicit double hydrogen bonds. Its 3,5-bis(trifluoromethyl)phenyl motif plays a crucial role in H-bond catalysts .

科学的研究の応用

Environmental Chemical Biomonitoring

The study on the human urinary excretion of non-persistent environmental chemicals, including phthalates, bisphenol A (BPA), and other phenols, highlights the widespread exposure to industrial chemicals and the importance of biomonitoring in assessing human exposure to potentially harmful substances (Frederiksen et al., 2014). This research emphasizes the need for continuous survey programs to monitor exposure to environmental chemicals, which could include compounds like "N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea".

Chemical Metabolism and Human Health

Another study elucidates the metabolic pathways and resulting metabolites of Almorexant, a dual orexin receptor antagonist, in humans. This research provides insight into how complex chemicals are metabolized in the human body, with a focus on excretion routes, primary metabolites, and the extensive metabolism leading to various metabolites (Dingemanse et al., 2013). Understanding the metabolism of specific compounds like "this compound" could be critical for assessing its safety, efficacy, and potential health effects.

Impact of Environmental Contaminants on Health

Research on bisphenol A and other phenols in Danish children and adolescents analyzed by isotope diluted TurboFlow-LC-MS/MS reveals the exposure to multiple phenols and their potential endocrine-disrupting effects. This study indicates the importance of assessing the impact of environmental contaminants on human health, especially in vulnerable populations (Frederiksen et al., 2013). Such research could provide a framework for studying the health impacts of exposure to specific chemicals, including "this compound".

作用機序

Target of Action

The primary targets of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea, also known as 1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-[(1S,2R)-2-HYDROXY-2,3-DIHYDRO-1H-INDEN-1-YL]THIOUREA, are substrates in organic chemistry . The compound is a type of (thio)urea-based catalyst, which has been extensively used in promoting organic transformations .

Mode of Action

This compound acts as an organocatalyst, activating substrates and stabilizing partially developing negative charges (e.g., oxyanions) in the transition states using explicit double hydrogen bonding . This ability to activate substrates and stabilize charges is a key feature of (thio)urea-based catalysts .

Biochemical Pathways

The compound plays a significant role in various organic transformations, affecting multiple biochemical pathways . .

Result of Action

The result of the compound’s action is the promotion of organic transformations . By acting as a catalyst, it facilitates various chemical reactions, leading to the formation of new compounds.

生化学分析

Biochemical Properties

The compound N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea is known for its ability to activate substrates and subsequently stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding . This property makes it a key player in various biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea is primarily based on its ability to form explicit double hydrogen bonds . This allows it to stabilize partially developing negative charges in transition states, which can influence enzyme activity and gene expression.

特性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F6N2OS/c19-17(20,21)10-6-11(18(22,23)24)8-12(7-10)25-16(28)26-15-13-4-2-1-3-9(13)5-14(15)27/h1-4,6-8,14-15,27H,5H2,(H2,25,26,28)/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSUBFXIXQAEHC-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C21)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

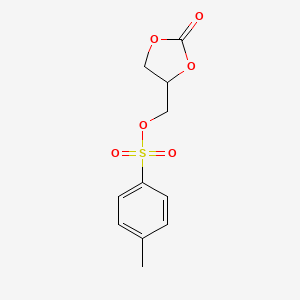

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]-](/img/structure/B3173663.png)

![4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3173680.png)

![methyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3173701.png)

![2-Methyl-1H-benzo[d]imidazol-7-ol](/img/structure/B3173732.png)